REACTION_CXSMILES
|
C(Cl)(=O)[C:2]1[CH:7]=[CH:6]C=CC=1.[N:10]1[CH:15]=[CH:14]C=[CH:12][CH:11]=1.Cl[CH2:17]Cl>CN(C1C=CN=CC=1)C>[CH3:14][CH2:15][N:10]([CH:7]([CH3:6])[CH3:2])[CH:11]([CH3:12])[CH3:17] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
pyridine dichlormethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
2′-benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Subsequent removal of the benzoate protective groups
|
Type
|
CUSTOM
|
Details
|
yielded the linker triol 35
|
Type
|
CUSTOM
|
Details
|
was also obtained
|
Type
|
CUSTOM
|
Details
|
which was collected
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |